5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-
Brand Name: Vulcanchem
CAS No.: 187235-64-9
VCID: VC20937947
InChI: InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2/t4-/m0/s1
SMILES: C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
Molecular Formula: C6H6N6O3
Molecular Weight: 210.15 g/mol

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-

CAS No.: 187235-64-9

Cat. No.: VC20937947

Molecular Formula: C6H6N6O3

Molecular Weight: 210.15 g/mol

* For research use only. Not for human or veterinary use.

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- - 187235-64-9

Specification

CAS No. 187235-64-9
Molecular Formula C6H6N6O3
Molecular Weight 210.15 g/mol
IUPAC Name (6S)-6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Standard InChI InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2/t4-/m0/s1
Standard InChI Key KNFANDBQTUNRSM-BYPYZUCNSA-N
Isomeric SMILES C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
SMILES C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
Canonical SMILES C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]

Introduction

Chemical Structure and Properties

5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is a chiral heterocyclic compound characterized by a fused bicyclic structure consisting of an imidazole ring and an oxazine ring. The compound features three key functional groups: a nitro group at position 2, an azido group at position 6 with S-stereochemistry, and partial saturation at the 6,7-positions of the oxazine ring. This unique structural arrangement contributes to its biological activity and physicochemical properties.

Physical and Chemical Properties

The compound possesses distinct chemical and physical characteristics that are summarized in Table 1:

PropertyValue
Molecular FormulaC₆H₆N₆O₃
Molecular Weight210.15 g/mol
CAS Number187235-64-9
IUPAC Name(6S)-6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] oxazine
Standard InChIInChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2/t4-/m0/s1
Standard InChIKeyKNFANDBQTUNRSM-BYPYZUCNSA-N
Isomeric SMILESC1C@@HN=[N+]=[N-]
Physical StateSolid
The compound features an azido group (N₃) at the 6-position with S-stereochemistry, which contributes to its reactivity and potential for further synthetic transformations. The nitro group at position 2 is critical for the biological activity of this class of compounds, as it enables bioreductive activation mechanisms .

Structural Characteristics

Synthesis Methods

The synthesis of 5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- involves several specialized organic chemistry techniques, including stereoselective approaches to ensure the correct configuration at the 6-position.

General Synthetic Pathway

The synthesis typically begins with 2-nitroimidazole derivatives that are subsequently elaborated to form the fused oxazine ring system. A common synthetic route involves the following key steps:

  • Functionalization of 2-bromo-4-nitroimidazole or 2-chloro-4-nitroimidazole

  • Formation of the oxazine ring through cyclization reactions

  • Introduction of the azido group at the 6-position with the correct stereochemistry

  • Final purification and isolation of the enantiomerically pure compound

Specific Synthetic Approaches

Based on documented synthetic methods for similar nitroimidazooxazine derivatives, the synthesis of this specific compound likely follows pathways similar to those described in the literature . One approach involves:

  • Reaction of functionalized epoxides with 2,4-dinitroimidazole

  • THP (tetrahydropyranyl) protection of the resulting alcohols

  • Conversion of the alcohol to a leaving group (e.g., tosylate)

  • Displacement with sodium azide to introduce the azido functionality

  • Stereoselective control to obtain the (6S) configuration
    The conversion of 6-S alcohol derivatives to 6-R azide compounds involves tosylation and azide displacement reactions, as described in literature for related compounds . The stereochemistry can be controlled either through stereoselective synthetic steps or through resolution of racemic mixtures.

Biological Activity and Mechanism of Action

5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- belongs to a class of compounds that have demonstrated significant biological activity, particularly against infectious diseases.

Antimicrobial Properties

The nitroimidazooxazine class, to which this compound belongs, has shown notable activity against several pathogens:

PathogenActivityReference
Mycobacterium tuberculosisPotent bactericidal activity
Leishmania speciesActivity against visceral leishmaniasis
Trypanosoma cruziPotential activity against Chagas disease
The activity against these diverse pathogens suggests that this compound and its close analogs may have broad-spectrum antimicrobial potential, making them valuable leads for drug development.

Mechanism of Action

The biological activity of nitroimidazooxazines, including 5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-, is believed to involve a bioreductive activation mechanism . Key aspects of this mechanism include:

  • Reduction of the nitro group at position 2 by specific microbial nitroreductases

  • Generation of reactive intermediates that can damage cellular components

  • Selective toxicity based on the presence of specific activating enzymes in the target organisms
    In Mycobacterium tuberculosis, these compounds are pro-drugs that require reduction by Ddn, a coenzyme F420-dependent nitroreductase . This enzyme displays high substrate specificity for this class of compounds, contributing to their selective activity against mycobacteria.
    The azido group at position 6 may provide additional reactivity that could enhance the compound's biological properties. Azido groups can participate in bioorthogonal reactions and potentially allow for labeling or tracking of the compound in biological systems.

Structure-Activity Relationships

Research on the nitroimidazooxazine class has revealed important structure-activity relationships that help explain the biological activity of 5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- and guide further development.

Key Structural Features Affecting Activity

Several structural elements have been identified as critical for the biological activity of this class of compounds:

  • Nitro Group at Position 2: Essential for aerobic activity against Mycobacterium tuberculosis and other pathogens. This group serves as the site for bioreductive activation .

  • Stereochemistry at Position 6: The S-configuration at this position has been shown to be important for optimal activity in several nitroimidazooxazine derivatives .

  • Azido Functionality: The azido group at position 6 may confer unique properties that affect solubility, distribution, and reactivity within biological systems.

  • Bicyclic Ring System: The fused imidazole-oxazine ring system provides a rigid scaffold that positions the functional groups in specific orientations, which is important for interaction with target enzymes .

Comparison with Related Compounds

Comparison of 5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- with related nitroimidazooxazine derivatives provides insights into structure-activity relationships:

CompoundStructural DifferenceEffect on ActivityReference
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] oxazin-6-olHydroxyl instead of azido at position 6Maintains antimicrobial activity
6-amino derivativesAmine instead of azido at position 6Improved solubility, maintained or enhanced potency
7-substituted derivativesSubstitution at position 7 rather than 6Active against both tuberculosis and Chagas disease
These comparisons suggest that while the azido group at position 6 contributes to the compound's properties, other functional groups at this position can also maintain biological activity, providing flexibility for structural optimization.

Research Applications and Development Status

5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- has significance in both basic research and drug development contexts.

Research Applications

The compound serves several important research functions:

  • Model Compound: As a member of the nitroimidazooxazine class, it provides insights into structure-activity relationships and mechanism of action studies .

  • Synthetic Intermediate: The reactive azido group makes it valuable as an intermediate in the synthesis of other biologically active compounds .

  • Probe for Bioreductive Mechanisms: The nitro group enables studies of bioreductive activation pathways in various organisms .

  • Lead Compound: It serves as a potential lead for the development of new antimicrobial agents against tuberculosis, leishmaniasis, and Chagas disease .

Development Status

While specific clinical development information for 5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is limited in the available literature, related compounds in this class have advanced to various stages of drug development:

  • PA-824 (pretomanid), a related nitroimidazooxazine, has received FDA approval for treatment of drug-resistant tuberculosis .

  • Several nitroimidazooxazine derivatives have been explored for their potential in treating visceral leishmaniasis, with some compounds advancing to preclinical stages .

  • The azido functionality at the 6-position represents a novel modification that may address limitations of earlier compounds, potentially improving pharmacokinetic properties or expanding the spectrum of activity.

Physicochemical Properties and Formulation Considerations

The physicochemical properties of 5H-Imidazo[2,1-b] oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- influence its behavior in biological systems and present important considerations for formulation and drug delivery.

Solubility and Stability

  • Azide Stability: Azido groups can be sensitive to reducing conditions and can react with phosphines and certain other nucleophiles.

  • Nitro Group Reactivity: The nitro group is designed to undergo bioreduction in specific environments, which is important for its mechanism of action but may also affect stability under certain conditions .

  • pH Sensitivity: The heterocyclic system may exhibit pH-dependent stability, affecting formulation and storage requirements.

Formulation Approaches

Based on experience with related compounds, several formulation strategies might be considered:

  • Solubility Enhancement: Use of appropriate solubilizers, surfactants, or cyclodextrins to improve aqueous solubility .

  • Protection from Premature Reduction: Formulation components that minimize premature reduction of the nitro group.

  • Stereochemical Stability: Formulation conditions that maintain the critical (6S) stereochemistry at position 6.

  • Targeted Delivery: Exploration of formulation approaches that enhance delivery to the appropriate tissues for treatment of specific infections.

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